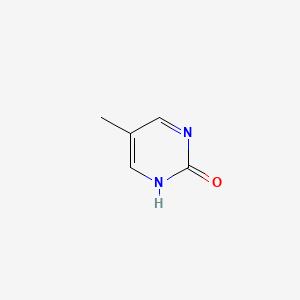

5-Methylpyrimidin-2(1H)-one

Descripción

Significance of Pyrimidinone Scaffolds in Modern Organic and Medicinal Chemistry

The pyrimidine (B1678525) nucleus is a fundamental heterocyclic aromatic organic compound, similar to benzene (B151609) and pyridine (B92270), but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. nih.govcore.ac.uk This core structure is of immense biological importance as it forms the basis of uracil (B121893), thymine (B56734), and cytosine, which are essential components of nucleic acids (RNA and DNA). nih.gov The pyrimidinone scaffold, a derivative of pyrimidine, has emerged as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities. tec.mxnih.gov

Pyridinone-containing compounds exhibit a broad spectrum of biological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govscialert.net Their versatility stems from the ability to make slight structural modifications with various substitutions on the pyrimidine ring, which can significantly alter their biological activity. tec.mx This has led to the development of numerous clinically used drugs and has made the pyrimidinone scaffold a hot topic in medicinal chemistry research. tec.mxnih.gov The structural diversity and synthetic accessibility of pyrimidine derivatives continue to attract considerable attention for the design of new, biologically active molecules. nih.govnih.gov

Historical Context of 5-Methylpyrimidin-2(1H)-one within Pyrimidine Derivatives Research

Research into pyrimidine derivatives dates back to the early days of organic chemistry, with substituted purines and pyrimidines being among the first compounds studied due to their widespread occurrence in living organisms. nih.gov The synthesis of pyrimidine derivatives has been a subject of interest for many decades, with classic methods like the Biginelli reaction providing a route to 3,4-dihydropyrimidin-2(1H)-ones. core.ac.uk

Within this broader context, this compound, also known as 5-methyl-2-pyridone, is a specific derivative that has been utilized in various chemical and biological studies. While a detailed historical timeline for this specific compound is not extensively documented in the provided search results, its use as a biochemical reagent and an organic building block is evident. medchemexpress.commedchemexpress.com The focus on pyrimidine derivatives has often been driven by the search for new therapeutic agents, and compounds like this compound serve as important intermediates in the synthesis of more complex, biologically active molecules.

Scope and Emerging Research Trajectories for this compound and its Derivatives

The research landscape for this compound and its derivatives is expanding, with promising applications in several fields.

Table 1: Emerging Research Applications of this compound and its Derivatives

| Field | Application |

| Medicinal Chemistry | Development of novel drugs, including anticancer, antiviral, and antimicrobial agents. nih.gov |

| Materials Science | Use as a building block for creating new materials with specific properties. |

| Chemical Biology | Investigation of interactions with biological macromolecules to understand pharmacodynamics. |

| Agrochemicals | Component in the formulation of pesticides. |

In medicinal chemistry, the focus is on synthesizing novel derivatives with enhanced efficacy and specificity for various biological targets. nih.gov The ability of the pyrimidinone scaffold to interact with a diverse range of biological targets makes it a valuable tool in drug discovery. tec.mx For instance, derivatives of this compound are being explored for their potential as anticancer and antimicrobial agents.

In materials science, the reactive nature of the this compound structure allows for its incorporation into polymers and other materials, potentially leading to the development of advanced materials with unique properties.

In chemical biology, studies are underway to understand how this compound and its derivatives interact with biological macromolecules. smolecule.com This research is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

The agrochemical industry also utilizes pyrimidine derivatives, and this compound may serve as a component in the development of new pesticides. smolecule.com The ongoing research into this versatile compound and its derivatives is expected to yield new and innovative applications across multiple scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQOYBJXXMLVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194332 | |

| Record name | 5-Methyl-2-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41398-85-0 | |

| Record name | 5-Methyl-2-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041398850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylpyrimidin 2 1h One and Its Analogues

Strategies for Core Pyrimidinone Ring Formation

The construction of the fundamental pyrimidinone ring can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more efficient one-pot methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Multi-Step Chemical Synthesis Approaches

Multi-step synthesis provides a robust and controlled approach to constructing the 5-Methylpyrimidin-2(1H)-one core. These methods often involve the sequential formation of key bonds to build the heterocyclic ring. A common strategy involves the cyclization of a pre-formed intermediate that already contains the necessary carbon and nitrogen atoms.

For instance, a well-established route to pyrimidin-2(1H)-ones involves the reaction of a β-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. In the context of this compound, this would typically involve a precursor bearing the 5-methyl substituent. The synthesis of related pyrimidine (B1678525) derivatives often starts from readily available precursors, which are then chemically transformed in a stepwise manner to introduce the desired functional groups and effect ring closure.

A representative multi-step synthesis might involve the initial formation of an α,β-unsaturated carbonyl compound, which then undergoes a cyclocondensation reaction with urea. This approach allows for the controlled introduction of substituents at various positions on the pyrimidinone ring prior to the final cyclization step.

One-Pot Synthetic Protocols for Pyridinone Derivatives

The reaction mechanism is believed to proceed through the formation of an acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. cmu.ac.th Subsequent cyclization and dehydration afford the dihydropyrimidinone product. cmu.ac.th Various catalysts, including Lewis acids and Brønsted acids, have been employed to improve the efficiency of the Biginelli reaction. ias.ac.in Solvent-free conditions have also been successfully applied, enhancing the green credentials of this methodology. mdpi.comtandfonline.com

| Aldehyde | β-Dicarbonyl Compound | Amide/Thioamide | Catalyst | Conditions | Product | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | B(C6F5)3 | EtOH, reflux | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 95 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | Silicotungstic acid/Amberlyst-15 | Solvent-free, 92°C | 5-Methoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | Succinic acid | Solvent-free, 70°C | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-thione | 94 |

Condensation Reactions in Pyrimidinone Synthesis

Condensation reactions are fundamental to the synthesis of the pyrimidinone core. The most prevalent of these is the reaction between a 1,3-dicarbonyl compound and a urea or amidine derivative. This approach directly assembles the six-membered ring from two key fragments.

The synthesis of pyrimidine derivatives can be achieved through the condensation of chalcones (α,β-unsaturated ketones) with guanidinium (B1211019) hydrochloride in the presence of a base. nih.gov This method first involves the formation of the chalcone (B49325) via a Claisen-Schmidt condensation, followed by the cyclocondensation step to yield the pyrimidine ring.

Another important condensation strategy involves the reaction of β-ketoesters with ureas. For the synthesis of this compound, the condensation of ethyl 2-methylacetoacetate (B1246266) with urea is a direct route. This reaction is typically catalyzed by an acid or a base and proceeds via the formation of a ureide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final pyrimidinone product.

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, further functionalization and derivatization are often necessary to modulate its properties for specific applications. These modifications can be directed to various positions on the pyrimidinone ring.

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of a specific position on the pyrimidinone ring, which is crucial for establishing structure-activity relationships. C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com

While specific examples for this compound are not extensively detailed in the provided context, general principles of regioselectivity in similar heterocyclic systems can be applied. For instance, the functionalization of pyrimidine derivatives can be directed by the electronic nature of the ring and the presence of existing substituents. The nitrogen atoms in the pyrimidine ring influence the electron density, making certain positions more susceptible to either electrophilic or nucleophilic attack. Directing groups can also be employed to achieve regioselectivity in C-H functionalization reactions. mdpi.com

Introduction of Substituents for Modulated Reactivity and Bioactivity

The introduction of various substituents onto the this compound scaffold can significantly impact its chemical reactivity and biological activity. The strategic placement of different functional groups allows for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity.

For example, the introduction of aryl or heteroaryl groups can lead to compounds with potential applications as tubulin polymerization inhibitors, which are of interest in cancer research. acs.orgnih.gov The synthesis of 2,4,5-substituted pyrimidines has been shown to yield potent antiproliferative agents. acs.orgnih.gov Furthermore, the incorporation of different amine moieties can lead to compounds with selective activity at specific receptors, such as serotonin (B10506) receptors. mdpi.com

The bioactivity of pyrimidine derivatives is diverse, with reported activities including anti-inflammatory, antiviral, and anticancer properties. nih.govrsc.orgekb.eg The synthesis of libraries of 5-substituted pyrimidin-2(1H)-one analogues allows for the exploration of these potential therapeutic applications and the development of structure-activity relationships to guide the design of more potent and selective compounds. nih.govmdpi.com

| Core Structure | Substituent Introduced | Position of Substitution | Synthetic Method | Potential Bioactivity |

| Pyrimidine | Phenylalkoxy groups | 5 | Copper-catalyzed reaction | 5-HT2C receptor agonism |

| Pyrimidine | Indole-aryl groups | 2, 4, 5 | Multi-step synthesis | Tubulin polymerization inhibition, Antiproliferative |

| Pyrimidine | Hexanamide | 2 | Acylation | Bone anabolic agent |

| Pyrimidin-2(1H)-thione | Various aryl groups | 4 | Cyclocondensation | COX-1/COX-2 inhibition |

Alkylation and Arylation Strategies (e.g., Suzuki-Miyaura Coupling)

The introduction of alkyl and aryl groups to the pyrimidinone scaffold is a key strategy for creating structural diversity. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for this purpose. nih.gov This reaction typically involves the coupling of a halogenated pyrimidine derivative with an aryl or heteroaryl boronic acid. mdpi.com

The Suzuki-Miyaura reaction has been successfully applied to the arylation of various halogenated pyrimidines, allowing for the synthesis of monophenyl-, diphenyl-, or triphenylpyrimidine derivatives depending on the specific reaction conditions. nih.govnih.gov For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with a range of arylboronic acids using a Pd(PPh₃)₄ catalyst to produce novel pyrimidine analogues. mdpi.com Optimization studies have shown that good yields can be obtained using specific combinations of catalysts, bases, and solvents, with electron-rich boronic acids often providing better results. mdpi.com

Table 1: Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

This table is interactive and represents typical conditions reported for Suzuki-Miyaura reactions involving pyrimidine scaffolds.

Amine and Other Heteroatom Substitutions

The introduction of nitrogen, oxygen, and sulfur functionalities onto the pyrimidinone ring is another critical avenue for creating analogues. Nucleophilic aromatic substitution (SNAr) is a common method for achieving this. Due to the π-deficient nature of the pyrimidine ring, nucleophilic substitution is facilitated, particularly at the 2-, 4-, and 6-positions. wikipedia.org

For example, chloro-substituted pyrimidines can react with various amines to yield aminopyrimidine derivatives. nih.govnih.gov The reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with cyclopentyl amine is an intermediate step in the synthesis of palbociclib, a complex pyridopyrimidine. nih.gov Similarly, the chlorine atom at the C4 position of trisubstituted pyrimidines can be displaced by cyclic amines like piperazine (B1678402) and morpholine. nih.gov These reactions demonstrate the versatility of nucleophilic substitution for incorporating diverse amine functionalities.

Protecting Group Strategies in Pyrimidinone Synthesis (e.g., Methoxymethyl Group Nitrogen Protection)

In the multistep synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.comwikipedia.org In pyrimidinone synthesis, the nitrogen atoms of the ring often require protection to allow for selective reactions at other positions.

The methoxymethyl (MOM) group is a commonly used protecting group for the nitrogen atoms in pyrimidines. nih.govadichemistry.comwikipedia.org It can be introduced using reagents like chloromethyl methyl ether (MOMCl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). nih.govwikipedia.org Synthetic methods for N-methoxymethylation have been evaluated using O-persilylated or N-anionic uracil (B121893) derivatives, with the latter affording good yields of N,N-1,3-diMOM and N-1-MOM pyrimidines. nih.govnih.gov

The stability of the MOM group is a key advantage; it is stable under a range of conditions (pH 4 to 12) and is inert to many oxidizing and reducing agents, bases, and nucleophiles. adichemistry.com Deprotection is typically achieved under acidic conditions, as the MOM group is an acetal. adichemistry.comwikipedia.org For example, a solution of a MOM-protected pyrimidinone in anhydrous CH₂Cl₂ can be treated with BCl₃ at low temperatures for deprotection. nih.gov Another approach involves using a combination of TMSOTf (or TESOTf) and 2,2′-bipyridyl for a mild and highly chemoselective deprotection of MOM ethers. rsc.org Other strategies include using the p-benzyloxybenzyloxy group to mask the oxo function of the 4(3H)-pyrimidinone ring, which can be removed under mild acid conditions. rsc.org

Table 2: Common Protecting Groups in Pyrimidinone Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Reference |

|---|---|---|---|---|

| Methoxymethyl | MOM | MOMCl, DIPEA | Acid hydrolysis (e.g., HCl, BCl₃) | nih.govadichemistry.comwikipedia.org |

| p-Benzyloxybenzyloxy | - | - | Mild acid | rsc.org |

| Dimethoxytrityl | DMT | DMT-Cl | Weak acid | wikipedia.org |

This interactive table summarizes key protecting groups used in the synthesis of pyrimidinone derivatives.

Prodrug Design and Synthesis for Pharmacokinetic Enhancement

Prodrug design is a strategic approach to improve the pharmacokinetic properties of a drug, such as aqueous solubility and bioavailability. nih.gov This involves chemically modifying the active drug molecule to create a transient derivative that is converted back to the parent drug in vivo. unisi.itnih.gov

For pyrimidine-based compounds, which can suffer from poor aqueous solubility, a prodrug strategy can be highly effective. nih.govnih.gov The synthesis of prodrugs often involves linking a solubilizing moiety to the parent molecule via an enzymatically cleavable linker. A common position for modification in pyrazolo[3,4-d]pyrimidine derivatives is the secondary amine at the C-4 position. nih.gov A one-pot, two-step procedure can be employed, starting with the reaction of the parent drug with triphosgene (B27547) to generate a carbonyl-chloride intermediate, followed by displacement of the chlorine with an appropriate alcohol to yield the final carbamate (B1207046) prodrug. unisi.it This approach has been shown to significantly improve the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives, making them more suitable for preclinical studies. nih.govunisi.it

Mechanistic Insights into Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize pyrimidinones (B12756618) is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Elucidation of Reaction Mechanisms

The synthesis of pyrimidinone derivatives often proceeds through multicomponent reactions, such as the Biginelli reaction. acs.org The mechanism for these reactions can be complex and involve several steps. For instance, in the L-proline catalyzed synthesis of pyrano[2,3-d]pyrimidinones, the reaction is proposed to proceed via a domino Knoevenagel-cyclocondensation pathway. sid.ir

Mechanistic studies also extend to substitution reactions. For example, the Dimroth rearrangement can occur in 1,2-dihydro-2-imino-1-methylpyrimidine when treated with a secondary amine, while ring fission occurs with a primary amine. rsc.org In the synthesis of pyrimido[1,6-a]-pyrimidines, the proposed mechanism involves the nucleophilic substitution of amino groups with methyl-mercaptan groups to form the initial pyrimidine ring, followed by cyclization. nih.gov X-ray crystallography can provide definitive structural evidence and mechanistic insights, as demonstrated in studies of tubulin inhibitors, which helped elucidate the binding mode of thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.gov

Role of Catalysis in Efficient Pyrimidinone Synthesis (e.g., L-proline, Platinum Catalysts)

Catalysis plays a pivotal role in the efficient and environmentally benign synthesis of pyrimidinones and their analogues. Catalysts can accelerate reaction rates, improve yields, and enhance selectivity under milder conditions.

L-proline, an amino acid, has emerged as a versatile and efficient organocatalyst in organic synthesis. nih.gov It has been successfully used as a neutral, bifunctional catalyst for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous media. sid.ir The bifunctional nature of L-proline, possessing both a carboxylic acid and an amine group, allows it to act as both an acid and a base, facilitating transformations in a manner similar to enzymatic catalysis. sid.ir L-proline nitrate (B79036) has also been used as an ionic liquid catalyst for the synthesis of dihydropyrimidinones, offering benefits such as high yields, short reaction times, and recyclability. japsonline.com

Transition metal catalysts are also indispensable. Platinum catalysts have been used for the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to produce 2-chloro-5-methyl-4-pyridinamine, a key intermediate in the synthesis of 4-amino-5-methyl-2(1H) pyridone. google.com As previously mentioned, palladium catalysts are fundamental to C-C bond-forming reactions like the Suzuki-Miyaura coupling, which is widely used for the arylation of pyrimidine rings. mdpi.comnih.gov

Table 3: Catalysts in Pyrimidinone and Analogue Synthesis

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| L-proline | Multicomponent Reaction (Domino Knoevenagel-cyclocondensation) | Aromatic aldehydes, malononitrile, barbituric acid | Bifunctional, efficient in aqueous media, environmentally benign | sid.irnih.gov |

| L-proline nitrate | Multicomponent Reaction (Biginelli) | Benzaldehyde, thiourea | Recyclable, high yield, short reaction time | japsonline.com |

| Platinum | Hydrogenation | 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | Efficient reduction of nitro group | google.com |

This interactive table highlights the role of different catalysts in the synthesis of pyrimidinone-related structures.

Reactivity and Reaction Dynamics of 5 Methylpyrimidin 2 1h One Systems

Nucleophilic Reactivity Profiles of Pyrimidinyl-Pyridinium Salts

While specific studies on the nucleophilic reactivity of pyridinyl-pyridinium salts derived directly from 5-methylpyrimidin-2(1H)-one are not extensively detailed in the available literature, the reactivity of closely related N-(pyrimidin-2-one-4-yl)pyridinium salts provides a strong model for understanding their behavior. N-(1,5-dimethylpyrimidin-2-one-4-yl)pyridinium chloride, an analogue of the target compound, has been shown to react with various nucleophiles under mild conditions, leading to the formation of 4-substituted pyrimidinones (B12756618).

These reactions typically proceed via nucleophilic attack on the pyrimidinone ring, facilitated by the pyridinium (B92312) leaving group. The quaternization of the pyrimidine (B1678525) ring significantly enhances its electrophilicity, making it more susceptible to attack by nucleophiles.

A summary of the reactivity of N-(1,5-dimethylpyrimidin-2-one-4-yl)pyridinium chloride with different nucleophiles is presented in the table below.

| Nucleophile | Product |

| Imidazole | 4-(Imidazol-1-yl)-1,5-dimethylpyrimidin-2(1H)-one |

| 3-Chlorophenol | 4-(3-Chlorophenoxy)-1,5-dimethylpyrimidin-2(1H)-one |

| Mercaptoethanol | 4-((2-Hydroxyethyl)thio)-1,5-dimethylpyrimidin-2(1H)-one |

| Sodium azide (B81097) | 4-Azido-1,5-dimethylpyrimidin-2(1H)-one |

This reactivity profile highlights the versatility of pyrimidinyl-pyridinium salts in synthesizing a range of functionalized pyrimidinone derivatives. The reactions are generally efficient and proceed under mild conditions, underscoring the utility of this chemical system in synthetic organic chemistry.

Photochemical Transformations and Reaction Mechanisms

The photochemical behavior of pyrimidinone systems is of fundamental importance, particularly in the context of DNA photochemistry and the development of photoresponsive materials.

A notable photochemical transformation of pyrimidinyl-pyridinium salts is the contraction of the pyrimidine ring to form imidazolinone derivatives. Specifically, the irradiation of N-(1-methylpyrimidin-2-one-4-yl)pyridinium chloride in a deoxygenated aqueous solution leads to the formation of 1-methyl-4-imidazolin-2-one and 1-methyl-4-imidazolin-2-one-5-carboxyaldehyde. cdnsciencepub.comcdnsciencepub.com Interestingly, the corresponding N-(1,5-dimethylpyrimidin-2-one)pyridinium chloride was found to be unreactive under the same conditions, suggesting a significant influence of the C5-methyl group on the photochemical reaction pathway. cdnsciencepub.comcdnsciencepub.com

The proposed mechanism for this ring contraction involves the initial addition of a water molecule to the pyrimidinone ring in the excited triplet state. cdnsciencepub.comcdnsciencepub.com This is followed by a series of rearrangements that ultimately lead to the expulsion of a carbon atom from the ring and the formation of the more stable five-membered imidazolinone structure. The yields of the photoproducts are dependent on the pH of the solution. cdnsciencepub.comcdnsciencepub.com

In a different solvent system, such as methanol (B129727), the photochemical reaction takes a different course. The primary reaction observed upon irradiation of N-(1-methylpyrimidin-2-one-4-yl)pyridinium chloride in methanol is the addition of the alcohol to the pyridinium ring. cdnsciencepub.comcdnsciencepub.com

Hydrolytic Reactivity and Controlled Degradation Pathways

Specific kinetic and mechanistic studies on the hydrolytic reactivity and controlled degradation pathways of this compound are not extensively available in the reviewed scientific literature. However, insights can be drawn from the known degradation pathways of structurally related pyrimidines, such as thymine (B56734) (5-methyluracil).

The degradation of pyrimidines is a critical biological process. For instance, the catabolism of 5-methyluridine (B1664183) (the ribonucleoside of thymine) is essential to prevent its accumulation in RNA. This process involves the hydrolysis of the N-glycosidic bond, followed by the breakdown of the pyrimidine ring.

In general, the degradation of the thymine base follows a reductive pathway, which is catalyzed by a series of enzymes. The key steps in this pathway are:

Reduction: Dihydropyrimidine (B8664642) dehydrogenase catalyzes the reduction of the C5-C6 double bond of the pyrimidine ring.

Ring Opening: Dihydropyrimidinase hydrolyzes the cyclic amide bond to open the ring structure.

Hydrolysis: β-ureidopropionase catalyzes the final hydrolytic cleavage to yield β-aminoisobutyrate, ammonia, and carbon dioxide.

While these pathways describe the biological degradation of thymine, the chemical hydrolysis of this compound under various pH and temperature conditions would likely involve nucleophilic attack by water or hydroxide (B78521) ions on the pyrimidine ring, potentially leading to ring opening. The stability of the pyrimidine ring is generally significant, but the presence of the carbonyl group can facilitate hydrolytic cleavage under certain conditions. Further research is required to elucidate the specific kinetics and mechanisms of the hydrolytic degradation of this compound.

Advanced Reactivity for Specific Biological and Material Applications

The unique reactivity of the this compound scaffold has been harnessed for advanced applications, particularly in the fields of molecular biology and synthetic chemistry.

Derivatives of this compound have been specifically designed to act as agents for forming interstrand cross-links in nucleic acids. One such example is a 4-vinyl-substituted 5-methylpyrimidine-2-one derivative. This modified nucleoside, when incorporated into an oligonucleotide, can form a covalent bond with a complementary nucleic acid strand, a process of significant interest for therapeutic and diagnostic applications.

The mechanism of cross-linking involves the vinyl group at the C4 position of the pyrimidinone ring. This group is positioned to react with nucleophilic sites on the bases of the opposing strand, such as the exocyclic amino groups of adenine (B156593) or cytosine, or the N3 of uracil (B121893). The formation of these interstrand cross-links can effectively inhibit DNA replication and transcription, making such compounds potential anticancer or antiviral agents.

The table below summarizes the cross-linking reactivity of an oligonucleotide containing a 4-vinyl-5-methylpyrimidin-2(1H)-one derivative with different RNA substrates.

| RNA Substrate (Opposing Base) | Cross-Link Formation |

| Uracil (U) | Rapid |

| Adenine (A) | Slower |

| Cytosine (C) | Slower |

| Guanine (G) | No reaction |

These findings demonstrate the potential for creating sequence-specific cross-linking agents based on the this compound framework.

While not a direct reaction of this compound itself, the synthesis of pyridin-2(1H)-imines from conjugated ynones and 2-aminopyridines provides a basis for proposing a similar transformation involving the amino-tautomer of this compound (2-amino-5-methylpyrimidin-4-ol). nih.gov This proposed reaction would expand the synthetic utility of the this compound system.

The reaction pathway is envisioned to proceed through a cascade process initiated by a Michael addition of the amino group of the pyrimidine to the conjugated ynone. nih.gov This would be followed by an intramolecular cyclization to form a bicyclic intermediate. Subsequent reaction with a sulfonyl azide would lead to the formation of the desired pyridin-2(1H)-imine, with the loss of a diazo group. nih.gov

This transformation highlights a potential avenue for the synthesis of novel heterocyclic systems derived from this compound, which could have applications in the development of new bioactive molecules and functional materials.

Tautomerism in 5 Methylpyrimidin 2 1h One Systems

Investigation of Keto-Enol Tautomeric Equilibria in Solution and Gas Phase

The equilibrium between the keto (2-pyridone) and enol (2-hydroxypyridine) forms is highly sensitive to the surrounding environment, shifting significantly between the gas phase and various solvents. stackexchange.com

In the Gas Phase: In isolation, the enol form, 2-hydroxypyridine (B17775), is generally the more stable tautomer. stackexchange.comnih.gov Experimental measurements have determined the energy difference to be approximately 3 kJ/mol in favor of the enol form. nih.gov This preference is attributed to the aromatic stabilization of the pyridine (B92270) ring in the enol tautomer. Computational studies using density functional theory (DFT) and other high-level methods support these findings, consistently showing the enol form to be the global minimum in the gas phase. nih.gov

In Solution: The equilibrium shifts dramatically in solution, with the direction and magnitude of the shift depending on the polarity of the solvent. stackexchange.com

Non-polar Solvents: In non-polar solvents like cyclohexane (B81311) or CCl4, both tautomers can coexist in comparable amounts, with the enol form still holding a slight advantage. nih.gov

Polar Solvents: In polar solvents, particularly those capable of hydrogen bonding like water and alcohols, the keto form (2-pyridone) is overwhelmingly favored. stackexchange.com In aqueous solution, the equilibrium constant can favor the keto form by a factor of around 900, corresponding to an energy difference of about 12 kJ/mol. nih.gov This stabilization of the keto tautomer is due to its larger dipole moment and its ability to form stronger intermolecular hydrogen bonds with polar solvent molecules. stackexchange.com

| Phase | Predominant Tautomer | Approximate Energy Difference | Reference |

| Gas Phase | Enol (2-hydroxypyridine) | ~3 kJ/mol (favoring enol) | nih.gov |

| Non-Polar Solvent | Both coexist (slight favor for Enol) | Small | stackexchange.comnih.gov |

| Polar Solvent (Water) | Keto (2-pyridone) | ~12 kJ/mol (favoring keto) | nih.gov |

Prototropic Tautomerism and its Structural Implications

Prototropic tautomerism in this system involves the intramolecular transfer of a proton between the nitrogen and oxygen atoms, accompanied by a rearrangement of the pi-electron system. nih.gov This transfer has significant structural consequences.

The enol form (2-hydroxypyridine) possesses a fully aromatic six-membered ring, characteristic of pyridine derivatives. The proton is covalently bonded to the exocyclic oxygen atom.

The keto form (2-pyridone) features a C=O double bond (carbonyl group) and a proton bonded to the ring nitrogen atom (N-H). While it still has delocalized electrons, its aromatic character is considered to be less pronounced than that of the enol form. The transition from enol to keto disrupts the perfect aromaticity of the pyridine ring in favor of a diene-like structure. X-ray crystallography studies confirm that in the solid state, the molecule exists as the keto tautomer, 2-pyridone, often forming hydrogen-bonded dimers. nih.gov

Influence of Tautomerism on Molecular Stability, Reactivity, and Biological Activity

The tautomeric equilibrium is crucial as it dictates the physicochemical properties of the molecule, which in turn affects its stability, reactivity, and biological function. The 2-pyridone/2-hydroxypyridine system is considered a key prototype for understanding tautomerism in pyrimidine (B1678525) nucleic bases like uracil (B121893) and thymine (B56734), where such shifts can potentially lead to genetic mutations. aip.org

Molecular Stability: As discussed, the relative stability of the tautomers is phase-dependent. The enol form is more stable in the gas phase due to aromaticity, while the keto form is more stable in polar media and the solid state due to stronger intermolecular interactions. stackexchange.comnih.gov

Reactivity: The two tautomers exhibit different chemical reactivity. The enol form, with its hydroxyl group, can undergo reactions typical of phenols and other aromatic alcohols. The keto form possesses an amide-like structure (a lactam) and a reactive N-H bond, as well as a carbonyl group that can participate in different types of reactions.

Biological Activity: The ability to exist in different tautomeric forms is critical in biological systems. For pyrimidine bases in DNA, the rare enol tautomer can lead to incorrect base pairing during replication. aip.org The predominance of the keto form is essential for maintaining the fidelity of the genetic code. Therefore, understanding the factors that control this equilibrium is fundamental to molecular biology.

Spectroscopic Elucidation of Tautomeric Forms

Spectroscopic methods are essential for identifying and quantifying the different tautomers in various environments.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing between the two forms. The enol tautomer is characterized by a distinct O-H stretching vibration. The keto tautomer, conversely, lacks the O-H band but shows a strong C=O stretching frequency. nih.gov Studies in the gas phase and in inert matrices clearly identify the vibrational bands corresponding to each tautomer. researchgate.net

UV Spectroscopy: The electronic absorption spectra of the two tautomers are different, allowing for their differentiation using UV spectroscopy. This method has been used to confirm the predominance of the keto form in polar solvents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed structural information but is often complicated by the rapid interconversion between tautomers in solution, which can lead to averaged signals. However, by using different solvents and temperatures, researchers can study the equilibrium.

Microwave Spectroscopy: This technique has been used to study the rotational spectra of the tautomers in the gas phase, confirming the stability of the enol form in isolation. nih.gov

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 5-Methylpyrimidin-2(1H)-one, as well as to gain structural information through fragmentation analysis and to study its tautomeric forms in the gas phase.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy in the parts-per-million (ppm) range. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₅H₆N₂O), the theoretical monoisotopic mass is 110.048013 Da. chemspider.com HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental m/z value extremely close to the calculated exact mass of 111.05529, thereby confirming its elemental composition.

The compound this compound can exist in tautomeric forms: the lactam (keto) form and the lactim (enol) form (2-hydroxy-5-methylpyrimidine). Mass spectrometric techniques have been used to investigate the gas-phase tautomerism of related heterocyclic systems like hydroxypyridines and hydroxyquinolines. rsc.org Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is particularly well-suited for such studies. nih.govnih.gov FT-ICR-MS allows ions to be trapped for extended periods, enabling detailed studies of their intrinsic properties and ion-molecule reactions, which can differ depending on the tautomeric form present in the gas phase. nih.gov By reacting the trapped ions of this compound with a specific neutral reagent gas, the resulting product ions could provide evidence for the dominant gas-phase tautomer.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex mixtures.

For purity assessment , LC separates this compound from any impurities, starting materials, or byproducts from its synthesis. The mass spectrometer then serves as a detector, confirming the identity of the main peak by its molecular weight and providing mass information on any separated impurities.

For metabolite profiling , LC-MS/MS is the gold standard for detecting and quantifying low levels of specific compounds in biological matrices like plasma, urine, or cell extracts. researchgate.net A specific method could be developed where the parent ion of this compound (m/z 111.055) is selected in the first mass spectrometer (MS1), fragmented, and then specific product ions are monitored in the second mass spectrometer (MS2). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the compound, even in a complex biological background.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Tautomeric Studies

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of this compound. Infrared (IR) spectroscopy is particularly effective for identifying functional groups and investigating the tautomeric equilibrium between the lactam (one) and lactim (ol) forms, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The predominant tautomer in the solid state is the keto form, this compound, which is reflected in the spectral data. For related pyrimidinone structures, characteristic vibrational bands have been identified that are applicable for the analysis of the title compound.

Key functional group vibrations include:

N-H Stretching: In similar pyrimidinone compounds, the N-H stretching vibrations typically appear in the region of 3300–3400 cm⁻¹ mdpi.com. For amide groups, these bands are often broad due to hydrogen bonding.

C=O Stretching: A strong and sharp absorption band corresponding to the carbonyl (C=O) group stretch is a definitive indicator of the lactam form. In analogous pyrimidinone derivatives, this band is consistently observed in the range of 1660–1680 cm⁻¹ mdpi.com.

C=C and C=N Stretching: Vibrations associated with the pyrimidine (B1678525) ring, including C=C and C=N stretching, typically occur in the 1550–1650 cm⁻¹ region.

The presence and position of the N-H and C=O stretching bands are crucial for tautomeric analysis. The lactim tautomer, 2-hydroxy-5-methylpyrimidine, would be distinguished by a broad O-H stretching band (around 3200–3600 cm⁻¹) and the absence of the characteristic C=O band. Spectroscopic studies on analogous hydroxypyrimidines confirm that IR analysis can suggest the presence of minor tautomeric forms, even in the solid state where one form is dominant chemicalbook.com.

Interactive Data Table: Characteristic IR Absorption Ranges for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Tautomeric Form Indicated |

| Amide N-H | Stretch | 3300 - 3400 | Lactam (-one) |

| Carbonyl C=O | Stretch | 1660 - 1680 | Lactam (-one) |

| Ring C=C, C=N | Stretch | 1550 - 1650 | Both |

| Hydroxyl O-H | Stretch | 3200 - 3600 (Broad) | Lactim (-ol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the π-electron system of this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The key transitions are typically π → π* and n → π*.

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyrimidine ring.

n → π Transitions:* These are lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen and oxygen atoms, to a π* antibonding orbital.

Ab initio theoretical studies have been conducted to explore the photophysical properties of 5-methyl-2-pyrimidinone. These calculations predict nearly degenerate S1 (dark, n(N)π) and S2 (bright, ππ) excited states at approximately 4.4 eV (corresponding to an absorption wavelength of about 282 nm). A third excited state, S3 (dark, n(O)π*), is predicted at 5.1 eV (≈243 nm) chemicalbook.com. The calculations also suggest a fluorescence mechanism, with a calculated emission energy of 2.80 eV (≈443 nm) from the S1 minimum chemicalbook.com. Experimental studies on similar compounds show that the position of the absorption maximum (λmax) is sensitive to solvent polarity, which can influence the tautomeric equilibrium cam.ac.uk.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

While a specific single-crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database (CSD), extensive crystallographic studies on closely related pyrimidinone and pyridone derivatives provide a strong basis for predicting its solid-state structure cam.ac.uknih.gov. For instance, the crystal structure of its isomer, 5-methyl-2-pyridone, has been determined researchgate.netnih.gov.

Based on analogous structures, the pyrimidine ring of this compound is expected to be essentially planar. The exocyclic oxygen and methyl carbon atoms would lie very close to this plane. The dominant form in the crystal is overwhelmingly likely to be the 2(1H)-one tautomer, as is common for related heterocyclic systems chemspider.comchegg.com.

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on analogues)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Tautomeric Form | 2(1H)-one |

| Molecular Conformation | Planar pyrimidine ring |

The supramolecular architecture of crystalline this compound is anticipated to be directed by a combination of strong hydrogen bonds and weaker non-covalent interactions, such as π–π stacking.

π–π Interactions: The planar, aromatic nature of the pyrimidine ring facilitates π–π stacking interactions between adjacent molecules. In related heterocyclic structures, these interactions are often observed as offset or slipped-stack arrangements, where the centroid-to-centroid distance between rings is typically in the range of 3.7 to 3.8 Å . These interactions contribute significantly to the cohesion of the crystal packing, often linking the hydrogen-bonded dimers into layers or three-dimensional networks . Hirshfeld surface analysis on analogous structures reveals that H···H, H···N, and H···C contacts also account for a substantial portion of the crystal packing stabilization .

Pseudopolymorphism: This phenomenon refers to the ability of a compound to crystallize in different forms by incorporating solvent molecules (solvates) or existing as hydrates. While no specific pseudopolymorphs of this compound have been reported, the presence of strong hydrogen bond donors and acceptors (N-H and C=O) suggests the potential for forming hydrates if crystallized from aqueous solutions.

Tautomeric Coexistence: A particularly interesting aspect of pyrimidinone chemistry is the possibility of tautomeric polymorphism, where different crystal forms contain different tautomers, or where multiple tautomers coexist within the same crystal lattice. Studies on 2-amino-5,6-dimethylpyrimidin-4-one have demonstrated this phenomenon explicitly. One crystalline form was found to contain only the 1H-keto tautomer, while a second form, obtained under different crystallization conditions, was comprised of a 1:1 ratio of both the 1H-keto and the 3H-keto tautomers within the same crystal chemicalbook.com. The relative stability of tautomers can be influenced by subtle changes in the crystal packing environment and intermolecular interactions, leading to different solid-state forms with potentially distinct physicochemical properties cam.ac.uk. Although not yet experimentally confirmed for this compound, the potential for such tautomeric complexity in its crystalline state remains an area of significant interest.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrimidine (B1678525) derivatives, offering detailed information on their energetic and electronic characteristics.

Tautomerism is a critical aspect of pyrimidinone chemistry, influencing the molecule's structure, stability, and reactivity. DFT calculations are frequently employed to determine the relative energies and electronic properties of different tautomeric and conformational forms. Studies on related heterocyclic systems, such as 1H-benzo[de]cinnolines and 2-(2-hydroxyphenyl)-1-azaazulene, have demonstrated that DFT methods can reliably predict the most stable tautomer in both gas phase and solution. nih.govd-nb.infonih.gov For instance, calculations can reveal whether the keto (one) or enol (hydroxy) form is energetically favored.

The stability of tautomers can be influenced by the solvent environment, a factor that can be modeled using computational approaches like the solvation model based on density (SMD). nih.gov DFT calculations also provide insights into electronic properties such as dipole moments and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions. d-nb.info The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another key parameter calculated using DFT, indicating the chemical reactivity and kinetic stability of the molecule. A wide energy gap suggests high stability. mdpi.com

| Property | Significance | Typical Computational Method |

|---|---|---|

| Relative Energy (ΔE) | Determines the most stable tautomer/conformer. | B3LYP, M06-2X |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | B3LYP/6-311++G(d,p) |

| Dipole Moment | Measures polarity and influences intermolecular forces. | DFT with various basis sets |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. mdpi.com | DFT/B3LYP |

The interaction of pyrimidinone derivatives with external surfaces is a growing area of research, with applications in materials science and drug delivery. DFT calculations have been used to examine the relaxation and interaction of pyridinone tautomers on the surface of fullerene (C60). iau.ir These studies evaluate optimized molecular properties like energies, dipole moments, and atomic scale quadrupole coupling constants to understand the structural and electronic changes upon adsorption. iau.ir

When a molecule like a pyridinone derivative interacts with a fullerene surface, its structure deforms, leading to changes in total and binding energies. iau.ir The electronic properties of both the molecule and the surface are altered, particularly in the region of interaction. iau.ir DFT studies have shown that doping fullerenes with heteroatoms (e.g., Al, Si, B) can significantly change their electronic properties and their sensitivity for detecting or adsorbing other molecules. nih.govresearchgate.net Such computational investigations are crucial for designing novel nano-carrier systems for targeted drug delivery. researchgate.net

DFT calculations are a powerful tool for predicting the three-dimensional structure of molecules through geometry optimization. mdpi.com By finding the lowest energy arrangement of atoms, DFT provides accurate molecular geometries that can be compared with experimental data. mdpi.comnih.gov

Furthermore, these optimized geometries are used to predict various spectroscopic properties. Vibrational frequencies from FT-IR and Raman spectroscopy, as well as chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy, can be calculated and correlated with experimental spectra to confirm the molecular structure. mdpi.comnih.gov Time-dependent DFT (TD-DFT) is used to simulate UV-Vis electronic spectra, providing information about electronic transitions within the molecule. nih.govresearchgate.net This combination of computational prediction and experimental validation offers a comprehensive characterization of the molecule's structure and properties. nih.gov

| Spectroscopy Type | Predicted Property | Computational Method |

|---|---|---|

| FT-IR / Raman | Vibrational Frequencies | DFT/B3LYP |

| NMR | Chemical Shifts (¹H, ¹³C) | GIAO (Gauge-Including Atomic Orbital) |

| UV-Vis | Electronic Transitions (λmax) | TD-DFT |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as a derivative of 5-Methylpyrimidin-2(1H)-one, binds to a macromolecular target, typically a protein. These methods are fundamental in structure-based drug design.

Derivatives of pyrimidine and pyrimidinone have been extensively studied as potential inhibitors for a range of therapeutic targets. Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov

HIV Reverse Transcriptase (RT): Pyridin-2(1H)-ones are a promising class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). iau.ir Docking studies help to understand how these molecules fit into the NNRTI binding pocket of the enzyme and identify key interactions with amino acid residues like Lys101, Tyr181, and Tyr188 that are crucial for binding. nih.govnih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime drug target. nih.govscispace.com Docking studies have been used to screen pyrimidine-based compounds for their potential to inhibit Mpro. nih.gov These simulations identify promising candidates by predicting their binding energies and interactions with catalytic residues in the active site. nih.govnih.gov

Kinases: Protein kinases are key regulators of cellular processes, and their dysregulation is linked to diseases like cancer. alliedacademies.org Pyrimidine derivatives have been investigated as kinase inhibitors. nih.gov Docking studies on targets like cyclin-dependent kinase 2 (CDK2) and thymidylate kinase help to elucidate the binding modes of these inhibitors, often involving hydrogen bond formation with the kinase hinge region. nih.govnih.govsciencescholar.us

| Protein Target | Disease Area | Key Interacting Residues (Examples) | PDB ID (Example) |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | HIV/AIDS | Lys101, Tyr181, Tyr188, Trp229 | 6ASW ekb.eg |

| SARS-CoV-2 Mpro | COVID-19 | Thr26, His41, Cys145, Glu166 | 6LU7 nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Glu12, Lys33, Thr14 | 1HCK nih.gov |

| Thymidylate Kinase (Mtb) | Tuberculosis | Not specified | 5NQ5 sciencescholar.us |

A primary outcome of molecular docking is the precise identification of the ligand's binding site on the protein. This includes mapping the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the inhibitor. alliedacademies.org This information is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their potency and selectivity. nih.gov

Beyond the primary (orthosteric) binding site, some proteins possess topographically distinct allosteric sites. nih.gov Molecules that bind to these sites are known as allosteric modulators and can fine-tune the protein's activity. Pyrimidinone scaffolds have been identified as positive allosteric modulators (PAMs) for receptors like the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Computational studies can help identify these allosteric pockets and predict how novel compounds might bind to them, offering an alternative strategy for drug design that can lead to greater selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are foundational in medicinal chemistry for designing and optimizing lead compounds. While specific, comprehensive QSAR/SAR studies focused solely on this compound are not extensively detailed in the public domain, the principles can be readily applied by examining studies on analogous pyrimidine and dihydropyrimidinone derivatives. acs.orgnih.gov

Structure-Activity Relationship (SAR) for pyrimidinone derivatives often reveals that small modifications to the ring structure can lead to significant changes in biological activity. Key aspects of SAR for this class of compounds include:

Substitution Patterns: The nature and position of substituents on the pyrimidine ring are critical. For instance, introducing hydrophobic groups at certain positions can enhance binding to a target protein's hydrophobic pocket, while adding hydrogen bond donors or acceptors can improve binding affinity and specificity.

Steric Factors: The size and shape of substituents influence how the molecule fits into a biological target. Bulky groups can create steric hindrance, preventing optimal binding, whereas smaller groups might not fill the available space for maximal interaction.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electronic distribution of the pyrimidine ring, affecting its reactivity and interaction with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) models build upon SAR by creating mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors. scielo.brresearchgate.net These descriptors quantify different aspects of the molecule's physicochemical properties.

A typical QSAR model is represented by an equation like: Biological Activity = f(Descriptor 1, Descriptor 2, ...)

Key descriptors relevant for pyrimidinone derivatives often include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These relate to the electronic properties, such as dipole moment and partial charges on atoms.

Hydrophobic Descriptors: Commonly represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor is crucial for predicting how a molecule will behave in biological systems. scielo.br

Steric Descriptors: These quantify the three-dimensional size and shape of the molecule. researchgate.net

QSAR studies on related pyrimidine derivatives have successfully used methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to build predictive models. nih.gov For example, a model might reveal that anticancer activity increases with certain electronic properties but decreases with molecular size. nih.gov Such models are validated internally (e.g., cross-validation) and externally to ensure their predictive power for new, unsynthesized compounds. acs.org

| Descriptor Class | Examples | Relevance to Biological Activity |

|---|---|---|

| Hydrophobic | LogP, Hydrophobic Polar Surface Area | Membrane permeability, protein binding, and pharmacokinetic behavior. scielo.br |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Receptor-ligand interactions, metabolic stability, and reactivity. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Binding site complementarity and steric hindrance. researchgate.net |

| Topological | Connectivity Indices, Wiener Index, Balaban Index | Molecular shape, size, and degree of branching. nih.gov |

Prediction of Tautomer Ratios and Dominant Species in Aqueous Solution

Tautomerism is a critical phenomenon for many heterocyclic compounds, including this compound. Tautomers are structural isomers that readily interconvert, and the relative population of each tautomer can significantly impact a molecule's chemical reactivity, biological activity, and pharmacokinetic properties. nih.gov this compound can exist in at least two tautomeric forms: the lactam (keto) form and the lactim (enol) form.

Computational methods are essential for predicting the equilibrium ratio of these tautomers in different environments, particularly in aqueous solution, which mimics physiological conditions. The relative stability of tautomers is determined by their Gibbs free energy difference (ΔG).

Modern computational approaches to predict tautomer ratios include:

Quantum Mechanical (QM) Calculations: These methods, often combined with continuum solvent models (like the Polarizable Continuum Model, PCM), can calculate the relative energies of different tautomers. researchgate.net

Machine Learning and Deep Learning Models: More recently, advanced models like Siamese Neural Networks have been developed to predict tautomer ratios with high accuracy. nih.govnih.gov These models are trained on experimental data and can achieve state-of-the-art performance, often outperforming traditional QM methods in speed and sometimes accuracy. zenodo.org

For example, the sPhysNet-Taut model, a deep learning architecture, has been shown to predict relative free energies with a root-mean-square error (RMSE) as low as 1.0-1.9 kcal/mol on benchmark datasets. nih.govnih.gov Such models take 3D molecular geometries as input and predict the free energy difference between tautomer pairs in water. nih.gov The tautomer ratio can then be calculated using the equation ΔG = -RTlnK, where K is the equilibrium constant (the ratio of tautomers).

| Method | Description | Typical Accuracy (RMSE) |

|---|---|---|

| Quantum Mechanics with Implicit Solvent | Calculates electronic structure and energy in a simulated solvent environment. | 1.9 to 3.4 kcal/mol nih.gov |

| Deep Learning (e.g., sPhysNet-Taut) | A Siamese neural network fine-tuned on experimental data to predict free energy differences. | 1.0 to 1.9 kcal/mol nih.govnih.gov |

| Quantum Machine Learning (QML) | Combines quantum chemical accuracy with machine learning speed for free energy calculations. rsc.org | High, aims to approach quantum chemical accuracy. |

For this compound, computational studies on similar 2-hydroxypyridine (B17775) and 4(3H)-pyrimidinone systems suggest that the keto (lactam) form is generally the dominant species in both the gas phase and aqueous solution. researchgate.net The accurate prediction of its specific tautomeric ratio is crucial for understanding its interactions with biological targets, as only one tautomer may be active.

Theoretical Prediction of Pharmacokinetic Properties for Drug Design

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound at an early stage is vital to avoid late-stage failures. rfppl.co.in In silico tools play a crucial role in forecasting the pharmacokinetic profile of molecules like this compound and its derivatives. pharmaceuticaljournal.net

Various computational platforms and servers (e.g., SwissADME, pkCSM) are used to calculate key pharmacokinetic parameters based on a molecule's structure. rfppl.co.in These predictions help assess the "drug-likeness" of a compound.

Key predicted pharmacokinetic properties include:

Physicochemical Properties: Parameters such as molecular weight, LogP, and topological polar surface area (TPSA) are fundamental. TPSA is particularly important for predicting cell permeability. rfppl.co.in

Lipinski's Rule of Five: This rule of thumb evaluates drug-likeness based on molecular weight (< 500 Da), LogP (< 5), H-bond donors (< 5), and H-bond acceptors (< 10). Compounds complying with this rule are more likely to have good oral bioavailability. rfppl.co.in

Absorption: Predictions include human intestinal absorption (HIA) and Caco-2 cell permeability. Pyrimidine derivatives often show a wide range of absorption profiles depending on their substituents. pharmaceuticaljournal.net

Distribution: This includes predicting parameters like blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition is a key prediction. Identifying which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) a compound might inhibit is crucial for avoiding drug-drug interactions.

Excretion: Predictions can include total clearance and renal clearance.

Toxicity: Various toxicity endpoints can be predicted, such as AMES toxicity (mutagenicity), hepatotoxicity, and skin sensitization. rfppl.co.in

For a novel series of pyrimidine derivatives, these in silico tools would be used to filter out candidates with poor predicted pharmacokinetics, allowing researchers to focus resources on the most promising compounds. pharmaceuticaljournal.netnih.gov

| Property | Predicted Value/Classification | Importance in Drug Design |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates potential for good oral bioavailability. pharmaceuticaljournal.net |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is less likely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | No | Lower risk of metabolic drug-drug interactions involving this enzyme. |

| AMES Toxicity | Non-toxic | Indicates a lower probability of being mutagenic. rfppl.co.in |

| Lipinski's Rule of Five Violations | 0 | Suggests good "drug-like" physicochemical properties. rfppl.co.in |

Applications in Medicinal Chemistry and Biological Research

Antiviral Agents: Mechanisms of Action and Target Specificity

Derivatives built upon the pyrimidinone or the closely related pyridinone core have been a source of investigation for novel antiviral drugs, targeting various viral enzymes and processes.

The pyrimidinone and pyridinone scaffolds have been utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity. nih.gov This mechanism is distinct from nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during viral DNA synthesis.

While studies on 5-Methylpyrimidin-2(1H)-one itself are not prominent, research into its derivatives has yielded compounds with significant anti-HIV-1 activity. A series of 2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones showed moderate to good activity against wild-type HIV-1, with the most potent compound demonstrating an IC₅₀ value of 0.21 µM. nih.gov Structure-activity relationship (SAR) studies on this series revealed that modifications at both the C(2) amino function and the C(5) alkyl group of the pyrimidine (B1678525) ring are critical for potent anti-HIV-1 activity. nih.gov

Similarly, a series of 2-pyridinone derivatives were developed as specific HIV-1 RT inhibitors. One compound, 3-[(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one, was identified as a highly selective antagonist of the RT enzyme with an IC₅₀ of 23 nM and was effective in inhibiting viral spread in T-lymphoid cell cultures. nih.gov

| Compound Class | Specific Derivative Example | Target | Activity (IC₅₀) | Cell Culture Activity (CIC₉₅) |

|---|---|---|---|---|

| 2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones | Compound 6d | HIV-1 RT | 0.21 µM | Not Reported |

| 2-Pyridinone Derivatives | 3-[(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 RT | 23 nM | 50-100 nM |

The 5-methylpyrimidinone moiety is central to the activity of certain nucleoside analogues that inhibit Hepatitis B Virus (HBV) replication. One such derivative, β-L-5-methyl-2′-deoxycytidine (β-l-MetCdR), has been identified as a potent anti-HBV agent. nih.gov Its mechanism of action involves the inhibition of the HBV DNA polymerase, a critical enzyme for the replication of the viral genome. nih.govnih.gov

In cell culture models using HepG2.2.15 cells, which are stably transfected with the HBV genome, β-l-MetCdR was effective in reducing the amount of secreted HBV DNA, showing a 50% effective concentration (EC₅₀) of 0.9 µM. nih.govnih.gov Further investigation into its molecular mechanism revealed that the triphosphate form of the compound directly inhibits the activity of the HBV DNA polymerase, with a 50% inhibitory concentration (IC₅₀) of 0.9 µM. nih.gov This demonstrates that the compound acts as a selective inhibitor of viral replication. nih.gov

| Compound | Assay | Target | Potency |

|---|---|---|---|

| β-l-5-methyl-2′-deoxycytidine (β-l-MetCdR) | HBV DNA Reduction in Cell Culture | HBV Replication | EC₅₀ = 0.9 µM |

| Enzymatic Inhibition | HBV DNA Polymerase | IC₅₀ = 0.9 µM (as triphosphate) |

The endonuclease activity of the influenza A virus RNA-dependent RNA polymerase is an essential target for antiviral drug development. This enzyme is responsible for a "cap-snatching" mechanism, which is crucial for the transcription of the viral genome. nih.gov The 3-hydroxypyridin-2(1H)-one scaffold, a close structural relative of this compound, has been a key focus in the discovery of inhibitors for this target. nih.gov

These compounds act as bimetal chelating ligands, binding to the two manganese ions (Mn²⁺) in the active site of the endonuclease enzyme. nih.gov This chelation blocks the enzyme's catalytic function. Phenyl-substituted 3-hydroxypyridin-2(1H)-one derivatives have been synthesized and shown to be potent inhibitors, with IC₅₀ values in the low nanomolar range. nih.gov The structure-activity relationship and binding mode of these inhibitors provide a strong foundation for the development of new classes of anti-influenza agents. nih.gov

| Compound Class | Potency Range | Mechanism of Action |

|---|---|---|

| Phenyl substituted 3-hydroxypyridin-2(1H)-ones | IC₅₀ = 11 nM to 23 nM | Chelation of two metal ions in the enzyme active site |

The rapid identification of therapeutic agents against SARS-CoV-2 has been a global research priority. This has involved large-scale screening of small molecules to identify compounds that can interfere with the function of key viral proteins, such as the spike protein, main protease (Mpro or 3CLpro), and RNA-dependent RNA polymerase. While extensive research has been conducted on various heterocyclic compounds, specific studies detailing the interaction of this compound with SARS-CoV-2 proteins are not extensively documented in the available literature. However, the broader class of pyrimidine derivatives continues to be an area of interest in the search for novel antiviral agents.

Antineoplastic and Anticancer Activities

Pyrimidine-based structures are integral to numerous anticancer drugs, primarily due to their role as analogues of the natural pyrimidine bases in DNA and RNA. Derivatives of this compound and related heterocyclic systems have been synthesized and evaluated for their potential to inhibit cancer cell growth.

Research into 5-trifluoromethylpyrimidine derivatives has identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov One compound from this series demonstrated potent antitumor activity against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cells, with IC₅₀ values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively. nih.gov This compound also inhibited EGFR kinase with an IC₅₀ of 0.091 µM and was shown to induce apoptosis and cell cycle arrest in the G2/M phase in A549 cells. nih.gov

Furthermore, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group have been investigated for their antiproliferative effects. One such compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active in a series, showing broad-spectrum anticancer activity in the NCI-60 screen. mdpi.com

| Compound Class | Specific Derivative Example | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|---|---|

| 5-Trifluoromethylpyrimidine Derivatives | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR Kinase Inhibitor | A549 (Lung) | 0.35 µM |

| MCF-7 (Breast) | 3.24 µM | |||

| PC-3 (Prostate) | 5.12 µM | |||

| EGFR Kinase | 0.091 µM | |||

| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Antiproliferative | NCI-60 Panel | Broad-spectrum activity |

Modulators of Enzyme Activity and Receptor Agonism

The pyrimidine and pyridinone cores are present in a wide range of biologically active molecules that modulate the activity of various enzymes and receptors. While specific studies identifying this compound as a direct modulator or agonist are limited, its structural motif is found within more complex molecules with these properties. For instance, pyrimidine derivatives have been explored as positive allosteric modulators of the GLP-1 receptor, enhancing the efficacy of the endogenous ligand. mdpi.com The versatility of the pyrimidinone scaffold suggests its potential as a starting point for the design of new enzyme inhibitors or receptor ligands, though targeted research on this compound in this context is an area for future exploration.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A Antagonism)

Phosphodiesterase 10A (PDE10A) is recognized as a significant therapeutic target for managing neurodegenerative disorders. rsc.org Consequently, considerable research has been focused on developing potent and selective PDE10A inhibitors. rsc.org While many scaffolds have been investigated, compounds incorporating a pyrimidinone core have shown promise.

In a structure-based virtual screening study aimed at identifying novel PDE10A inhibitors, a compound featuring a cyclopenta acs.orgresearchgate.netthieno[2,3-d]pyrimidin-4-one scaffold was identified from the ZINC database. rsc.org This compound, Zinc42657360, demonstrated significant inhibitory activity against PDE10A with a half-maximal inhibitory concentration (IC50) of 1.60 μM. rsc.org Modeling studies revealed that the pyrimidinone core of the molecule plays a crucial role in its binding mechanism, forming key interactions within the active site of the enzyme. rsc.org This discovery highlights the potential of fused pyrimidinone systems as a foundation for designing novel PDE10A inhibitors. rsc.org

| Compound | Scaffold | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| Zinc42657360 | Cyclopenta acs.orgresearchgate.netthieno[2,3-d]pyrimidin-4-one | PDE10A | 1.60 μM | rsc.org |

Janus Kinase (JAK) Inhibition (e.g., JAK2)

The Janus kinase (JAK) family, particularly JAK2, is a critical target in the treatment of myeloproliferative neoplasms (MPNs), which are often driven by mutations like JAK2-V617F. nih.gov The pyrimidine scaffold is a common feature in many JAK2 inhibitors. nih.gov Research has focused on developing N-(pyrimidin-2-yl) derivatives that can selectively inhibit JAK2. acs.org

One study described a series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as selective JAK2 inhibitors. acs.org Through systematic optimization, compound 13ac was identified as a superior derivative. acs.org It demonstrated excellent potency against JAK2 kinase with an IC50 value of 3 nM. acs.org Furthermore, it showed potent in vivo antitumor efficacy, achieving 82.3% tumor growth inhibition in a SET-2 xenograft model and significantly ameliorating disease symptoms in a Ba/F3-JAK2V617F allograft model. acs.org

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 13ac | JAK2 Kinase | 3 nM | acs.org |

| SET-2 Cells | 11.7 nM | ||

| Ba/F3V617F Cells | 41 nM |

Isocitrate Dehydrogenase (IDH) Inhibition